2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
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Biological Activity
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a novel compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical studies.
Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of 3,4-dimethylphenyl sulfonamide derivatives and quinoline derivatives. The process typically includes:
- Formation of the sulfonamide : Reaction of 3,4-dimethylphenol with sulfonyl chloride.
- Quinoline synthesis : Utilizing 6-methyl-4-oxoquinoline as a core structure.
- Final acetamide formation : Coupling the sulfonamide with the quinoline derivative followed by acetamide formation.
Anti-inflammatory Activity
Research indicates that this compound demonstrates potent anti-inflammatory properties. In vitro studies have shown that it significantly inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, at a concentration of 10 µM, it exhibited up to 84% inhibition of TNF-alpha, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies reveal that it possesses notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL . This suggests its potential as a therapeutic agent in treating bacterial infections.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cytokine Production : The compound may inhibit the signaling pathways involved in cytokine production, particularly through the NF-kB pathway.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with bacterial cell wall biosynthesis, leading to cell lysis.
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant activities that contribute to their anti-inflammatory effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Inflammatory Models : In carrageenan-induced paw edema models in rats, the compound showed significant reduction in swelling compared to controls, indicating strong anti-inflammatory effects.
- Infection Models : In mouse models infected with pathogenic bacteria, treatment with this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
Comparative Activity Table
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-5-12-24-23(13-17)27(31)25(35(32,33)22-11-6-18(2)19(3)14-22)15-29(24)16-26(30)28-20-7-9-21(34-4)10-8-20/h5-15H,16H2,1-4H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKNXINDCBWDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.